
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing organic compound It is characterized by a benzoxaborole ring structure, which is a fused bicyclic system consisting of a benzene ring and an oxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-aminophenol with a boronic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The benzoxaborole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the benzoxaborole ring.
Scientific Research Applications
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with boron-containing molecules.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly for its potential antimicrobial and anticancer properties.
Industry: The compound is explored for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The benzoxaborole ring can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: shares similarities with other benzoxaborole derivatives, such as tavaborole and crisaborole.
Tavaborole: Used as an antifungal agent.
Crisaborole: Used as a topical treatment for eczema.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of a methyl group at the 3-position. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C8H9BO2 |
|---|---|
Molecular Weight |
147.97 g/mol |
IUPAC Name |
(3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1 |
InChI Key |
DVPUTGGBBYKMSX-ZCFIWIBFSA-N |
Isomeric SMILES |
B1(C2=CC=CC=C2[C@H](O1)C)O |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



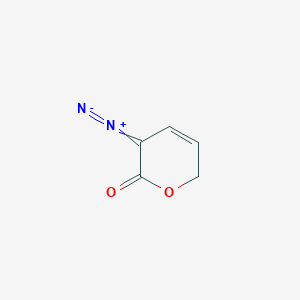
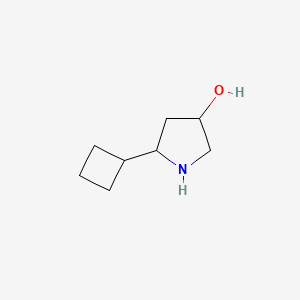
![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

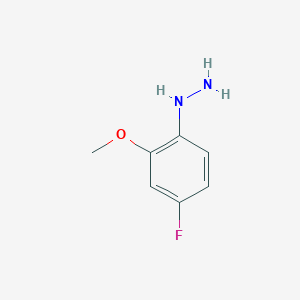
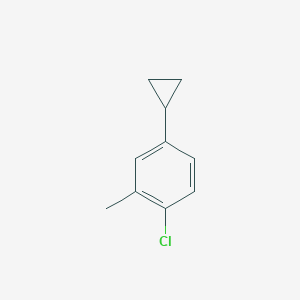
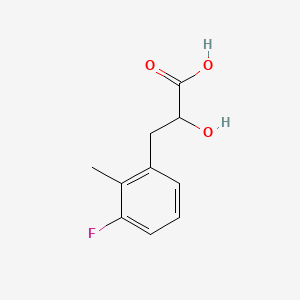
![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
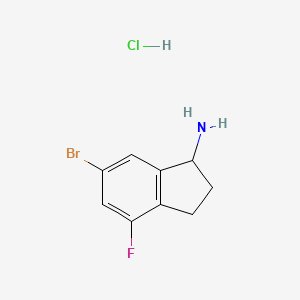
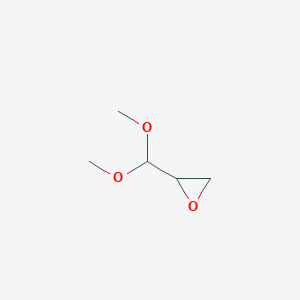
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
